
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring along with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene typically involves multi-step reactions starting from a simpler benzene derivative. One common method is electrophilic aromatic substitution, where different halogen atoms are introduced sequentially under controlled conditions. For example:
Bromination: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) can be introduced using a similar electrophilic substitution reaction with iron(III) chloride (FeCl3) as the catalyst.
Fluorination: Fluorine atoms are typically introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodine can be added using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like nitric acid (HNO3).
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.
Industrial Production Methods
Industrial production of such complex halogenated compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
化学反应分析
Types of Reactions
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound may serve as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene depends on the specific application and reaction it is involved in. Generally, the presence of multiple halogens and a methyl group can influence its reactivity and interaction with other molecules. For example, in electrophilic aromatic substitution reactions, the halogens can act as electron-withdrawing groups, affecting the reactivity of the benzene ring.
相似化合物的比较
Similar Compounds
- 3-Bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene
- 2-Bromo-4-chloro-6-fluoro-3-iodotoluene
- 1-Bromo-4-iodobenzene
Uniqueness
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is unique due to the specific arrangement of halogens and the methyl group on the benzene ring. This unique structure can lead to distinct reactivity patterns and applications compared to other similar compounds.
属性
分子式 |
C7H4BrClFI |
|---|---|
分子量 |
349.36 g/mol |
IUPAC 名称 |
3-bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H4BrClFI/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,1H3 |
InChI 键 |
DBVOEHYVILXJJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1Br)I)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
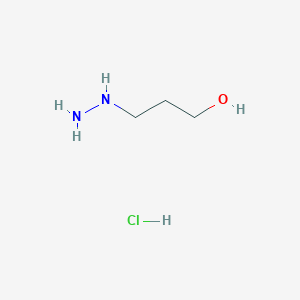
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

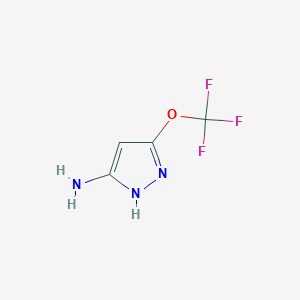
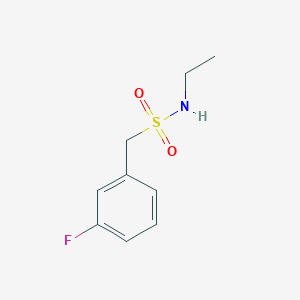
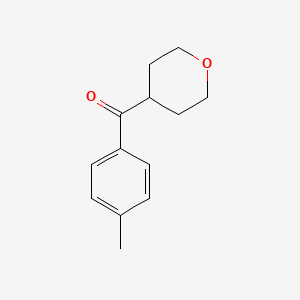

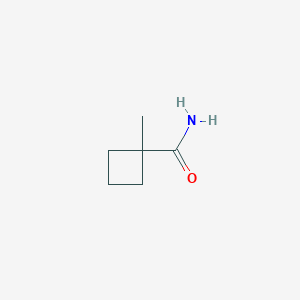


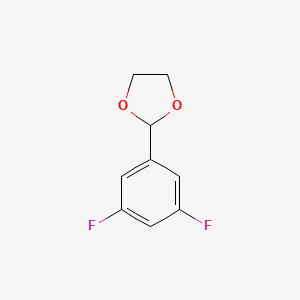

![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
